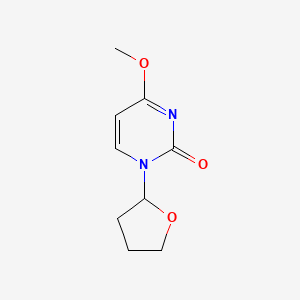
6-methoxy-1-(4-methylphenyl)sulfonyl-2H-quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methoxy-1-(4-methylphenyl)sulfonyl-2H-quinoline is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in the development of various therapeutic agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-1-(4-methylphenyl)sulfonyl-2H-quinoline typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using various methods such as the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis.
Introduction of the Methoxy Group: The methoxy group is introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
6-methoxy-1-(4-methylphenyl)sulfonyl-2H-quinoline undergoes various chemical reactions, including:
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The quinoline ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Various electrophiles and nucleophiles under acidic or basic conditions
Major Products
Oxidation: Formation of hydroxyl derivatives
Reduction: Formation of sulfide derivatives
Substitution: Formation of various substituted quinoline derivatives
Applications De Recherche Scientifique
6-methoxy-1-(4-methylphenyl)sulfonyl-2H-quinoline has several scientific research applications:
Mécanisme D'action
The mechanism of action of 6-methoxy-1-(4-methylphenyl)sulfonyl-2H-quinoline involves its interaction with various molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to changes in cellular processes . For example, it may inhibit specific enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: The parent compound with a wide range of biological activities.
6-methoxyquinoline: A derivative with similar properties but lacking the sulfonyl group.
1-(4-methylphenyl)sulfonyl-2H-quinoline: A derivative lacking the methoxy group.
Uniqueness
6-methoxy-1-(4-methylphenyl)sulfonyl-2H-quinoline is unique due to the presence of both the methoxy and sulfonyl groups, which confer specific chemical and biological properties.
Propriétés
Numéro CAS |
34129-41-4 |
|---|---|
Formule moléculaire |
C17H17NO3S |
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
6-methoxy-1-(4-methylphenyl)sulfonyl-2H-quinoline |
InChI |
InChI=1S/C17H17NO3S/c1-13-5-8-16(9-6-13)22(19,20)18-11-3-4-14-12-15(21-2)7-10-17(14)18/h3-10,12H,11H2,1-2H3 |
Clé InChI |
WDEQQHVAYMWZAX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2CC=CC3=C2C=CC(=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Amino-N-(2-{4-[(3,5,5-trimethyl-4,5-dihydro-1H-pyrazole-1-carbonyl)sulfamoyl]phenyl}ethyl)pyrazine-2-carboxamide](/img/structure/B14002988.png)











![Ethyl 4-[4-(methyl-(2-methylpropyl)amino)diazenylphenyl]butanoate](/img/structure/B14003046.png)
